molecular formula C12H14N2O2 B15217627 Butyl 1H-benzo[d]imidazole-5-carboxylate

Butyl 1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B15217627
M. Wt: 218.25 g/mol
InChI Key: SSCSARRAUZTRNZ-UHFFFAOYSA-N
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Description

Butyl 1H-benzo[d]imidazole-5-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The butyl group attached to the benzimidazole ring enhances its lipophilicity, which can influence its biological activity and solubility properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a carboxylic acid derivative, followed by esterification to introduce the butyl group. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives. Substitution reactions can result in a variety of functionalized benzimidazole compounds.

Scientific Research Applications

Butyl 1H-benzo[d]imidazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Butyl 1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-benzo[d]imidazole-5-carboxylate
  • Ethyl 1H-benzo[d]imidazole-5-carboxylate
  • Propyl 1H-benzo[d]imidazole-5-carboxylate

Uniqueness

Butyl 1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of the butyl group, which enhances its lipophilicity compared to its methyl, ethyl, and propyl analogs. This increased lipophilicity can influence its solubility, bioavailability, and interaction with biological targets, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

butyl 3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-2-3-6-16-12(15)9-4-5-10-11(7-9)14-8-13-10/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)

InChI Key

SSCSARRAUZTRNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)N=CN2

Origin of Product

United States

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